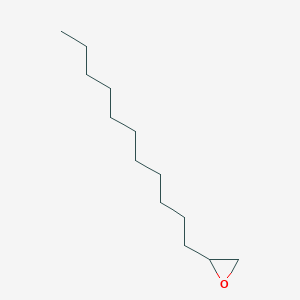

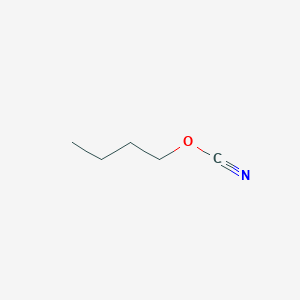

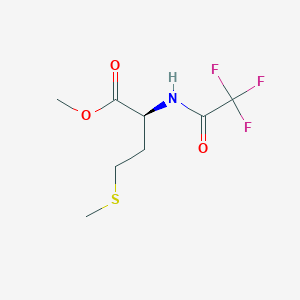

![molecular formula C5H5N5 B156540 3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 10179-85-8](/img/structure/B156540.png)

3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Overview

Description

“3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are a group of compounds that contain a pyrimidine ring fused with a 1,2,3-triazole ring . They have been studied for their potential biological activities .

Synthesis Analysis

The synthesis of triazolopyrimidines involves various methods. One approach involves the reaction of chalcone with guanidine hydrochloride . Another method involves the use of 1- (4-nitrophenyl)-4,5-dihydro-1H-[1,2,3]triazolo[4,5-d]pyrimidine and various aryl azides . The intermediate fused 1,2,3-triazole is synthesized by a click reaction followed by a C–C bond coupling process .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrimidine ring fused with a 1,2,3-triazole ring . The pyrimidine ring is a six-membered ring with two nitrogen atoms, while the 1,2,3-triazole ring is a five-membered ring with three nitrogen atoms .Chemical Reactions Analysis

Triazolopyrimidines have been found to exhibit various chemical reactions. For instance, they have been used in the synthesis of novel c-Met inhibitors . They have also been used in the synthesis of novel fused [1,2,3]triazolo[4,5-d]pyrimidine linked 1,2,3-triazoles .Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis of Novel Heterocyclic Systems : Researchers synthesized novel 3H-[1,2,3]triazolo[4,5-d]pyrimidine derivatives through a series of chemical reactions, providing insights into the regioselectivity of ring closure using Density Functional Theory (DFT) (Mozafari, Shiri, Bakavoli, Akbarzadeh, Saadat, & Etemadi, 2016).

- Crystal Structure and Spectroscopic Characterization : A derivative of pyrimidine was synthesized and its structure characterized using X-ray diffraction and spectroscopy, with its parameters compared with DFT calculations (Lahmidi, Anouar, El Hamdaoui, Ouzidan, Kaur, Jasinski, Sebbar, Essassi, & El Moussaouiti, 2019).

Chemical Reactions and Properties

- Study of Alkylation Reactions : Research on alkylation on the pyrimidine and triazole rings of 3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidines provided insights into the behavior of these compounds under various conditions (Nagamatsu & Islam, 2006).

- Oxidation Processes : The synthesis of 3-oxides from certain pyrimidine derivatives was studied, adding to the understanding of the chemical behavior of these compounds (Yavolovskii, Ivanov, Mazepa, & Ivanov, 2003).

Potential Applications

- Energetic Material Development : A study on the synthesis of a triazolo-pyrimidine energetic compound highlighted its potential as a high-energy insensitivity material due to its good safety properties and high detonation performance (Zhang, Xiong, Yang, Lei, Hu, Cheng, & Yang, 2021).

- Biological Activities : Research has been conducted on the biological activities of triazolo-pyrimidine derivatives, exploring their potential in agriculture and medicinal chemistry, particularly in antibacterial, antifungal, and anticancer applications (Pinheiro, Pinheiro, Muri, Pessoa, Cadorini, & Greco, 2020).

Properties

IUPAC Name |

3-methyltriazolo[4,5-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5/c1-10-5-4(8-9-10)2-6-3-7-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKXXJDMRDUQTLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=NC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301261284 | |

| Record name | 3-Methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301261284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10179-85-8 | |

| Record name | 3-Methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10179-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301261284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key reactive sites in 3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine and how do they influence its alkylation pattern?

A1: Research indicates that this compound displays regioselective alkylation depending on the reaction conditions and substituents present. [] When reacted with an alkylating agent in the presence of anhydrous potassium carbonate and heat, alkylation occurs exclusively at the 4-position of the pyrimidine ring. Conversely, alkylation of the 6-methyl isomer (6-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione) primarily targets the 2-position of the triazole ring, with some alkylation also occurring at the 1-position. [] This difference in reactivity highlights the influence of both steric and electronic factors within the molecule on its reactivity.

Q2: Can you elaborate on the transformation observed in 3,4,6-trisubstituted derivatives under alkylation conditions?

A3: When 3,4,6-trisubstituted derivatives are subjected to excess alkylating agents at high temperatures, a fascinating transformation takes place. [] The 3-substituent is eliminated, and a new alkyl group is introduced at the 1-position, resulting in the formation of 1,4,6-trisubstituted derivatives. This process mirrors the reactivity observed in xanthine derivatives and offers potential synthetic routes for modifying these heterocyclic systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

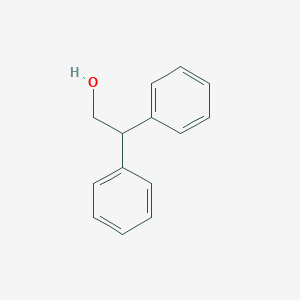

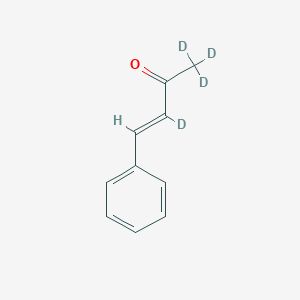

![(5S,8R,9R,10S)-2,2-Dimethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol](/img/structure/B156463.png)

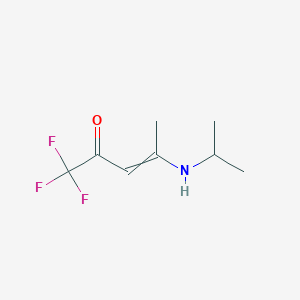

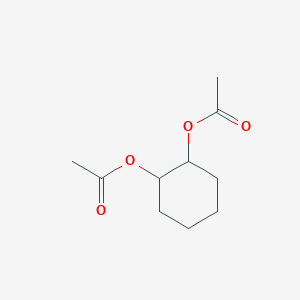

![3-[(Prop-2-yn-1-yl)oxy]propanenitrile](/img/structure/B156466.png)

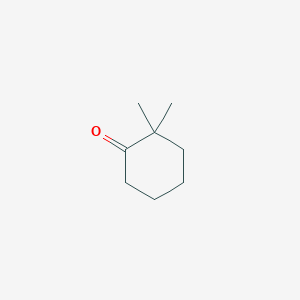

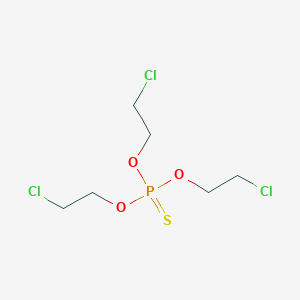

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B156472.png)

![2-ethoxy-3-hydroxypyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B156485.png)